![molecular formula C6H14ClNO2S B15318856 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride is a chemical compound with the molecular formula C6H13NO2S.ClH. It is also known by its IUPAC name, 2-[(methylamino)methyl]tetrahydrothiophene 1,1-dioxide hydrochloride . This compound is notable for its unique structure, which includes a thiolane ring and a methylamino group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride typically involves the reaction of tetrahydrothiophene with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures the consistency and quality of the product.
化学反応の分析
Types of Reactions
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to yield thiolane derivatives.
Substitution: The methylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
科学的研究の応用
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride include:
- 2-[(Methylamino)methyl]phenol
- 2-[(Methylamino)methyl]tetrahydrothiophene
Uniqueness
What sets this compound apart from similar compounds is its unique thiolane ring structure combined with a methylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H14ClNO2S |
|---|---|
分子量 |
199.70 g/mol |
IUPAC名 |
1-(1,1-dioxothiolan-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7-5-6-3-2-4-10(6,8)9;/h6-7H,2-5H2,1H3;1H |
InChIキー |
OLXRPJSYBYSANA-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCCS1(=O)=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


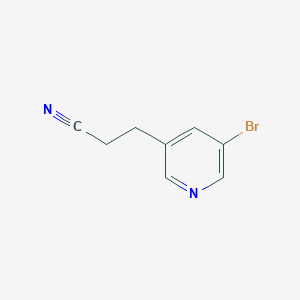
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15318776.png)
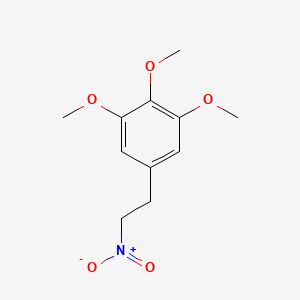
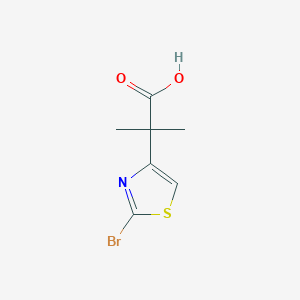
![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B15318793.png)
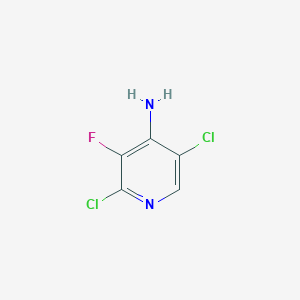
![6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15318799.png)
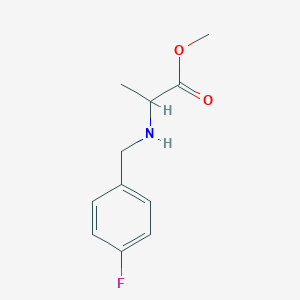
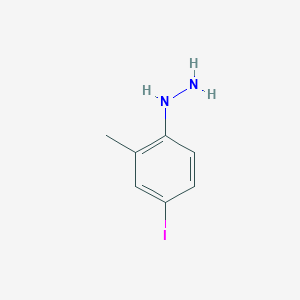
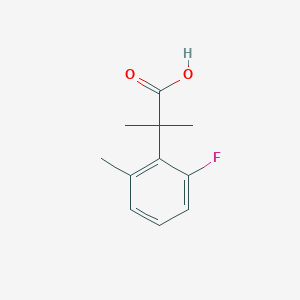
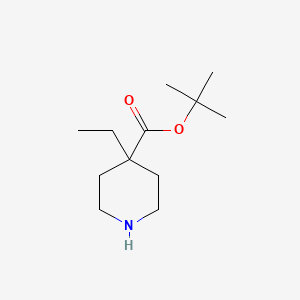
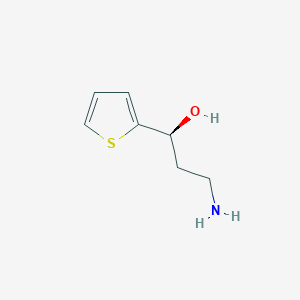
amine hydrochloride](/img/structure/B15318857.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)
